molecular formula C9H4F4N2O B13348849 3-(2-Fluoro-4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole

3-(2-Fluoro-4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole

Cat. No.: B13348849
M. Wt: 232.13 g/mol
InChI Key: HFZPQOBFZOSKJM-UHFFFAOYSA-N
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Description

3-(2-Fluoro-4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of a fluorinated phenyl ring and a trifluoromethyl group, which contribute to its unique chemical properties. The oxadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoro-4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-fluoro-4-(trifluoromethyl)benzonitrile with hydrazine hydrate, followed by cyclization with carbon disulfide and subsequent oxidation . The reaction conditions often require the use of solvents such as ethanol or acetonitrile and may involve heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoro-4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The fluorinated phenyl ring can participate in electrophilic aromatic substitution reactions.

    Oxidation and Reduction: The oxadiazole ring can be oxidized or reduced under specific conditions.

    Cyclization Reactions: The compound can form new heterocyclic structures through cyclization reactions.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The reaction conditions may vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can introduce various functional groups onto the phenyl ring, while oxidation or reduction can modify the oxadiazole ring.

Scientific Research Applications

3-(2-Fluoro-4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.

    Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Fluoro-4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The fluorinated phenyl ring and oxadiazole moiety can interact with enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Fluoro-4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole is unique due to its combination of a fluorinated phenyl ring and an oxadiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H4F4N2O

Molecular Weight

232.13 g/mol

IUPAC Name

3-[2-fluoro-4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

InChI

InChI=1S/C9H4F4N2O/c10-7-3-5(9(11,12)13)1-2-6(7)8-14-4-16-15-8/h1-4H

InChI Key

HFZPQOBFZOSKJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)F)C2=NOC=N2

Origin of Product

United States

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